GH33 Bacterial Sialidase Inhibition: Shikonofurans Outperform Shikonins
In a head-to-head enzymatic assay comparing six shikonin derivatives (1-6) and three shikonofuran derivatives (7-9, including Shikonofuran A), all shikonofurans demonstrated greater inhibitory activity against bacterial GH33 sialidase than all tested shikonins [1]. Shikonofuran E (8) was the most potent within the series with an IC50 of 0.24 μM [1]. While Shikonofuran A's individual IC50 was not reported discretely, its class membership conferred the same qualitative advantage over the shikonin comparator set.
| Evidence Dimension | Inhibitory activity against GH33 bacterial sialidase |
|---|---|
| Target Compound Data | Shikonofuran derivatives (7-9): all exhibited inhibitory activity greater than shikonin derivatives [1]. Shikonofuran E IC50 = 0.24 μM [1]. |
| Comparator Or Baseline | Shikonin derivatives (1-6): all exhibited lower inhibitory activity than shikonofuran derivatives [1]. |
| Quantified Difference | Shikonofurans > Shikonins (rank order); Shikonofuran E IC50 = 0.24 μM vs. shikonin naphthoquinones IC50 ~40 μM (against GH34, see separate evidence). |
| Conditions | In vitro enzymatic assay; bacterial GH33 sialidase [1]. |
Why This Matters
This quantitative selectivity profile identifies Shikonofuran A as the preferred scaffold for developing bacterial sialidase-targeted probes or inhibitors, a property not shared by shikonin analogs.
- [1] Cho JK, Park SJ, Park KH, Kim YM, Lee WS, Ryu YB, et al. Selective and slow-binding inhibition of shikonin derivatives isolated from Lithospermum erythrorhizon on glycosyl hydrolase 33 and 34 sialidases. Bioorg Med Chem. 2012;20(8):2595-2602. View Source
